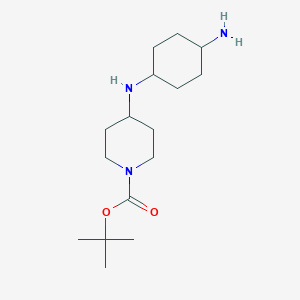![molecular formula C19H21NO2 B11833534 2H-Pyrano[3,2-g]quinolin-2-one, 6-butyl-8-ethyl-4-methyl- CAS No. 647841-85-8](/img/structure/B11833534.png)
2H-Pyrano[3,2-g]quinolin-2-one, 6-butyl-8-ethyl-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyrano[3,2-g]quinolin-2-one, 6-butyl-8-ethyl-4-methyl- is a heterocyclic compound that belongs to the pyranoquinolinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 2H-Pyrano[3,2-g]quinolin-2-one, 6-butyl-8-ethyl-4-methyl- makes it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrano[3,2-g]quinolin-2-one, 6-butyl-8-ethyl-4-methyl- typically involves the reaction of 7-hydroxy-1,2,2,4-tetramethylhydroquinoline-6-carbaldehydes with methyl 3-oxopentanedioate. This reaction produces 3-oxo-3-(6,8,8,9-tetramethyl-2-oxo-2H-pyrano[3,2-g]quinolin-3-yl)propanoates, which can then be further modified through condensation with carboximidamides to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyrano[3,2-g]quinolin-2-one, 6-butyl-8-ethyl-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like MCPBA to form oxopyranoquinoline N-oxide.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: MCPBA (meta-chloroperoxybenzoic acid) is commonly used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA yields oxopyranoquinoline N-oxide .
Wissenschaftliche Forschungsanwendungen
2H-Pyrano[3,2-g]quinolin-2-one, 6-butyl-8-ethyl-4-methyl- has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticoagulant by inhibiting blood coagulation factors Xa and XIa.
Biological Studies: It is used in studies related to its biological activity, including antiviral, antitumor, and cardioprotective effects.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2H-Pyrano[3,2-g]quinolin-2-one, 6-butyl-8-ethyl-4-methyl- involves its interaction with specific molecular targets. For instance, its anticoagulant activity is attributed to the inhibition of blood coagulation factors Xa and XIa . The compound binds to these factors, preventing them from participating in the coagulation cascade, thereby reducing blood clot formation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Pyrano[3,2-c]quinolin-2-ones: These compounds share a similar core structure but differ in the substitution pattern.
Quinolinyl-pyrazoles: These compounds have a quinoline core with a pyrazole ring, showing different biological activities.
Uniqueness
2H-Pyrano[3,2-g]quinolin-2-one, 6-butyl-8-ethyl-4-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit blood coagulation factors Xa and XIa sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
647841-85-8 |
|---|---|
Molekularformel |
C19H21NO2 |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
6-butyl-8-ethyl-4-methylpyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C19H21NO2/c1-4-6-7-13-9-14(5-2)20-17-11-18-15(10-16(13)17)12(3)8-19(21)22-18/h8-11H,4-7H2,1-3H3 |
InChI-Schlüssel |
ACCBRVVTGSLRCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C2C=C3C(=CC(=O)OC3=CC2=NC(=C1)CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[2-(1-Trityltetrazol-5-yl)phenyl]phenyl]methanamine](/img/structure/B11833465.png)

![2-Oxetanone, 3-hexyl-4-[(2R)-2-(phenylmethoxy)tridecyl]-, (3S,4S)-](/img/structure/B11833468.png)




![9-Bromo-8-methoxy-1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one](/img/structure/B11833488.png)





![4-Pyridinepropanol, 2-[(acetyloxy)methyl]-5-hydroxy-](/img/structure/B11833527.png)
